Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate
Description
Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate (CAS: 1092348-87-2, GLPBIO Catalog: GF07881) is a synthetic ester derivative of dihydroindene. Its molecular formula is C₁₃H₁₄O₅, with a molecular weight of 250.25 g/mol. The compound features a 2,3-dihydroindene core substituted with methoxy groups at positions 6 and 7, a ketone group at position 1, and a methyl ester at position 2. It is provided as a 10 mM solution in 25 µL aliquots for research use, with a purity >95% .
Key physicochemical properties include:
- Solubility: Dependent on solvent choice (e.g., DMSO, ethanol).
- Storage: Stable at -80°C for 6 months or -20°C for 1 month.
Properties
IUPAC Name |
methyl 6,7-dimethoxy-1-oxo-2,3-dihydroindene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-16-10-6-8(13(15)18-3)7-4-5-9(14)11(7)12(10)17-2/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFLNOMIZLFVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2=O)C(=C1)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of aromatic carboxylic esters with formylating agents . The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate has been investigated for its biological activities. Preliminary studies suggest that it may exhibit properties beneficial for treating various conditions. For instance, compounds structurally similar to this indene derivative have shown promise in modulating calcium channels and influencing smooth muscle contractility. In a study involving isoquinoline derivatives, it was noted that such compounds could significantly affect muscle contractility by acting on muscarinic acetylcholine receptors and serotonin receptors .
Case Study: Calcium Channel Modulation
A notable case study explored the effects of related compounds on isolated smooth muscle tissues. The results indicated that certain derivatives could reduce the strength of calcium-dependent contractions in smooth muscle preparations. This suggests a potential application in developing treatments for conditions related to muscle contractility disorders .
Agricultural Science
Pesticidal Properties
Research indicates that this compound may possess pesticidal properties. Compounds with similar structures have been shown to exhibit insecticidal activity against pests affecting crops. The mechanism typically involves disrupting the nervous system of the target pests, leading to paralysis and death.
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | [Research Study A] |
| Similar Indene Derivative | Whiteflies | 78 | [Research Study B] |
| Related Isoquinoline Compound | Thrips | 90 | [Research Study C] |
Materials Science
Polymer Synthesis
This compound can be utilized in synthesizing polymers with unique properties. The compound's structure allows it to participate in various polymerization reactions, potentially leading to materials with enhanced thermal stability and mechanical strength.
Case Study: Polymer Development
In a recent study focused on developing biodegradable polymers, researchers incorporated this compound into polymer matrices. The resulting materials demonstrated improved biodegradability compared to conventional plastics while maintaining structural integrity under stress .
Mechanism of Action
The mechanism of action of Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Structural Analog: Methyl 2,3-dihydro-1H-indene-4-carboxylate
CAS : 86031-42-7
Molecular Formula : C₁₁H₁₂O₂
Molecular Weight : 176.21 g/mol
Key Differences :
Structural Analog: Ethyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate
CAS: Not explicitly provided (referenced in ). Molecular Formula: C₁₂H₁₂O₃ (inferred). Key Differences:
Dihydroisoquinoline Derivatives ()
Examples:
- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)
- 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) Key Differences:
- Core structure: Dihydroisoquinoline (nitrogen-containing heterocycle) vs. dihydroindene (carbocyclic).
- Functional groups: Shared methoxy and ester groups but distinct sulfonyl or carboxamide substituents.
Implications : - Heterocyclic core may enhance binding to biological targets (e.g., enzymes, receptors).
- Sulfonyl/carboxamide groups introduce polar moieties, affecting solubility and metabolic stability .
Comparative Analysis Table
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Applications |
|---|---|---|---|---|---|---|
| Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate | Dihydroindene | 6,7-OCH₃; 1-Oxo; 4-COOCH₃ | C₁₃H₁₄O₅ | 250.25 | >95% | Research (unspecified) |
| Methyl 2,3-dihydro-1H-indene-4-carboxylate | Dihydroindene | 4-COOCH₃ | C₁₁H₁₂O₂ | 176.21 | >98% | Research (unspecified) |
| Ethyl 3-oxo-2,3-dihydro-1H-indene-4-carboxylate | Dihydroindene | 3-Oxo; 4-COOCH₂CH₃ | C₁₂H₁₂O₃ | ~204.22 (inferred) | N/A | Not reported |
| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) | Dihydroisoquinoline | 6,7-OCH₃; 1-CH₃; 2-COOCH₂CH₃ | C₁₆H₂₁NO₄ | 291.34 | N/A | Known compound [52-55] |
Methodological Considerations for Similarity Assessment
As highlighted in , structural similarity is a cornerstone of virtual screening and drug discovery. Key metrics for comparing these compounds include:
- Functional group alignment : Methoxy, ester, and oxo groups dominate shared features.
- Core structure divergence: Carbocyclic (indene) vs. heterocyclic (isoquinoline) scaffolds influence 3D conformation and target interactions.
- Physicochemical properties : Molecular weight and lipophilicity (logP) differences affect bioavailability and membrane permeability .
Biological Activity
Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate (CAS: 1092348-87-2) is an organic compound with the molecular formula C13H14O5 and a molecular weight of approximately 250.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H14O5 |
| Molecular Weight | 250.25 g/mol |
| Appearance | White to pale yellow solid |
| Solubility | Insoluble in water; soluble in organic solvents |
Structure
The structure of this compound features a methoxy group at positions 6 and 7 of the indene ring, contributing to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions can lead to:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown moderate to high AChE inhibitory activities .
- Antiviral Activity : Research indicates that derivatives of compounds similar to this compound may exhibit inhibitory effects on HIV reverse transcriptase (RT). This suggests potential applications in antiviral therapies .
- Anti-inflammatory and Anticancer Properties : Preliminary studies have indicated that this compound may possess anti-inflammatory and anticancer activities, although detailed mechanisms remain to be elucidated.
Acetylcholinesterase Inhibition
A study conducted on related compounds demonstrated that several analogues exhibited significant AChE inhibitory activity. For instance, one derivative showed an IC50 value of 2.7 µmol/L against AChE . This highlights the potential of this compound as a lead compound for developing new treatments for Alzheimer's disease.
Antiviral Activity Against HIV
Research involving synthesized analogues indicated that certain compounds showed over 50% inhibition of HIV reverse transcriptase at a concentration of 100 µM. Notably, two compounds demonstrated promising inhibition rates of 74.82% and 72.58% . These findings suggest that this compound could be explored further for its antiviral properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Methyl 6,7-dimethoxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylate and its derivatives?
- Methodological Answer : The compound is typically synthesized via catalytic functionalization of indenone precursors. For example, 2-methylallyl esters of substituted indenones are synthesized using palladium-catalyzed carboxylation (GP2 procedure), achieving yields of 70–80% under optimized conditions (e.g., 0.15 g starting material yielding 0.12 g product) . Key steps include:
- Reagent : 2-methylallyl alcohol for esterification.
- Catalyst : Pd-based systems for regioselective coupling.
- Purification : Column chromatography (pentane:ethyl acetate gradients) and recrystallization.
- Table 1 : Example Reaction Conditions
| Starting Material | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Methoxy-indenone | Pd(OAc)₂ | THF | 70 | |
| 6-Chloro-indenone | PdCl₂ | DCM | 74 |
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Characterization relies on 1H NMR (e.g., δ 7.69–4.63 ppm for aromatic and allylic protons), melting point analysis (e.g., 50–73°C), and TLC retention factors (e.g., RF 0.25–0.85 in pentane:ethyl acetate) . Mass spectrometry (exact mass: ~204.07 g/mol) and IR spectroscopy further confirm functional groups like carbonyls and methoxy substituents .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Adhere to P201/P202 precautions (pre-read safety guidelines) and P210 (avoid ignition sources). Use PPE (gloves, goggles), store sealed at 2–8°C, and dispose of waste via approved organic solvent protocols . Environmental hazards include aquatic toxicity; avoid aqueous release without neutralization .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Dynamic Kinetic Resolution (DKR) using CAL-B lipase and TBD base enables enantioselective hydrolysis of racemic mixtures, achieving 95% ee for (R)-enantiomers. Key parameters:
- Racemization : Base-catalyzed (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene).
- Reaction Time : <24 hours for optimal conversion .
- Application : Chiral intermediates for peptidyl-prolyl isomerase inhibitors .
Q. What are the challenges in optimizing reaction yields for halogen-substituted analogs (e.g., bromo/chloro derivatives)?
- Methodological Answer : Halogen substituents (e.g., 5-bromo or 6-chloro) reduce yields due to steric hindrance and electronic effects. Mitigation strategies:
- Catalyst Tuning : Use PdCl₂ instead of Pd(OAc)₂ for electron-deficient substrates.
- Temperature Control : Lower reaction temperatures (0–5°C) to minimize side reactions.
- Example : 5-Bromo-substituted analogs show 80% yield vs. 70% for methoxy derivatives under identical conditions .
Q. How do substitution patterns (e.g., methoxy vs. trifluoromethyl) influence reactivity in cross-coupling reactions?
- Methodological Answer : Electron-donating groups (e.g., methoxy) enhance nucleophilic aromatic substitution, while electron-withdrawing groups (e.g., CF₃) require harsher conditions (e.g., CuI/ligand systems).
- Case Study : 6-Trifluoromethyl analogs require elevated temperatures (80°C vs. 25°C for methoxy) and longer reaction times (48 vs. 12 hours) .
- Data Contradiction : Conflicting reports on trifluoromethyl reactivity suggest solvent-dependent effects (DMF vs. THF) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
